molecular formula C8H17N B2748440 3,5-diMethyl-cyclohexylaMine CAS No. 73650-03-0

3,5-diMethyl-cyclohexylaMine

Cat. No.: B2748440
CAS No.: 73650-03-0
M. Wt: 127.231
InChI Key: AUVPFHDQSZJPSZ-UHFFFAOYSA-N
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Description

3,5-diMethyl-cyclohexylaMine is an organic compound with the molecular formula C8H17N It is a derivative of cyclohexane, where two methyl groups are substituted at the 3rd and 5th positions, and an amine group is attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-diMethyl-cyclohexylaMine can be synthesized through several methods. One common approach involves the reductive amination of 3,5-dimethylcyclohexanone. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or a primary amine .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used under high-pressure hydrogenation conditions .

Chemical Reactions Analysis

Types of Reactions

3,5-diMethyl-cyclohexylaMine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-diMethyl-cyclohexylaMine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-diMethyl-cyclohexylaMine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methyl groups and an amine group on the cyclohexane ring, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

3,5-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6-3-7(2)5-8(9)4-6/h6-8H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVPFHDQSZJPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73650-03-0
Record name 3,5-dimethylcyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-cis, cis-3,5-Dimethylcyclohexyl-N-cyclopentyl amine is synthesized as shown in Scheme M. 3,5-Dimethylcyclohexyl amine is synthesized by catalytic hydrogenation of 3,5-dimethyl aniline for 7 to 24 hours. A suitable catalyst is 5% ruthenium on carbon. Hydrogenation pressure may change from 500 to 1500 psi and temperatures may range from 80° to 150°. N-cis cis-3,5-Dimethylcyclohexyl-N-cyclopentyl amine is formed by reductive amination of cyclpentanone with 3,5-dimethylcyclohexyl amine. The reductive amination may be carried out by hydrogenation using palladium on carbon as catalyst at pressures ranging from 15 to 90 psi. The temperature may range from room temperature to 50°. The reaction time is from 7 to 48 hours.
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